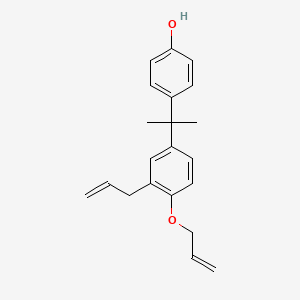

Diallyl bisphenol A

Description

BenchChem offers high-quality Diallyl bisphenol A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diallyl bisphenol A including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[2-(4-prop-2-enoxy-3-prop-2-enylphenyl)propan-2-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O2/c1-5-7-16-15-18(10-13-20(16)23-14-6-2)21(3,4)17-8-11-19(22)12-9-17/h5-6,8-13,15,22H,1-2,7,14H2,3-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDNVUPUNSAILB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)OCC=C)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diallyl Bisphenol A via Claisen Rearrangement

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of o,o'-diallyl bisphenol A, a molecule of significant interest in polymer chemistry and material science. The synthesis is achieved through a thermal Claisen rearrangement of bisphenol A diallyl ether. This document details the underlying reaction mechanism, experimental protocols, and relevant quantitative data to facilitate its application in research and development.

Introduction

o,o'-Diallyl bisphenol A is a tetra-functional monomer utilized in the formulation of high-performance polymers, such as modified bismaleimide (BMI) resins and epoxy resins. The introduction of allyl groups enhances the processability, toughness, and thermal stability of the resulting polymers, making them suitable for applications in electronics, aerospace, and as advanced composite materials. The key synthetic step in its production is the aromatic Claisen rearrangement, a powerful and well-established carbon-carbon bond-forming reaction. This pericyclic reaction involves the[1][1]-sigmatropic rearrangement of an allyl phenyl ether to an ortho-allyl phenol.

Reaction Mechanism

The synthesis of o,o'-diallyl bisphenol A is a two-step process. The first step involves the Williamson ether synthesis to form bisphenol A diallyl ether from bisphenol A and an allyl halide. The second, and core, step is the thermal Claisen rearrangement of the ether intermediate.

The Claisen rearrangement is a concerted, intramolecular process that proceeds through a cyclic transition state.[2] The reaction is typically thermally induced and follows first-order kinetics. For aromatic allyl ethers, the rearrangement initially forms a non-aromatic dienone intermediate, which then rapidly tautomerizes to the stable aromatic phenol, regaining aromaticity.[3]

Caption: Claisen rearrangement of bisphenol A diallyl ether.

Experimental Protocols

The synthesis of o,o'-diallyl bisphenol A can be performed in two main stages: the synthesis of the precursor, bisphenol A diallyl ether, followed by its thermal rearrangement. Below are detailed experimental protocols derived from literature sources.

Synthesis of Bisphenol A Diallyl Ether

This procedure outlines the synthesis of the ether intermediate via a Williamson ether synthesis.

Materials:

-

Bisphenol A

-

Allyl chloride or allyl bromide

-

Sodium hydroxide (NaOH)

-

Sodium carbonate (Na₂CO₃)

-

Ethylene glycol monobutyl ether

-

Water

Procedure:

-

To a sealed autoclave equipped with a stirrer, add 356 g of ethylene glycol monobutyl ether and 19 g of water.

-

Add 150 g (0.657 mol) of bisphenol A to the solvent mixture.

-

Sequentially add 53 g (1.325 mol) of sodium hydroxide and 14 g (0.132 mol) of sodium carbonate.

-

Add 121 g (1.581 mol) of 3-chloropropene (allyl chloride).

-

Seal the autoclave and heat the reaction mixture to 100-105 °C for 8 hours.

-

After the reaction is complete, remove any unreacted allyl chloride by distillation.

-

Perform an aqueous phase separation.

-

Neutralize the reaction mixture.

-

A heat treatment is performed to obtain a solution of bisphenol A diallyl ether.[3]

Claisen Rearrangement to o,o'-Diallyl Bisphenol A

This procedure details the thermal rearrangement of the synthesized bisphenol A diallyl ether.

Materials:

-

Bisphenol A diallyl ether solution (from the previous step)

Procedure:

-

Transfer the thermally filtered reaction solution containing bisphenol A diallyl ether to an autoclave.

-

Heat the solution under a closed state (0.1 MPaG) at 195-200 °C for 7 hours.[3]

-

After the rearrangement is complete, remove the ethylene glycol monobutyl ether by distillation under reduced pressure at 150 °C.

-

The resulting product is o,o'-diallyl bisphenol A.[3]

Purification and Characterization

Purification

The crude o,o'-diallyl bisphenol A can be purified by various methods, including:

-

Distillation under reduced pressure: To remove lower boiling point impurities.

-

Column chromatography: Using silica gel to separate the desired product from byproducts.

-

Recrystallization: If a suitable solvent system is found.

One documented purification method involves dissolving the crude product in a nonaqueous organic solvent like toluene, adding an aqueous alkaline solution to form the sodium salt of the bisphenol, washing the aqueous layer with an organic solvent to remove impurities, neutralizing the aqueous layer, and then extracting the purified product with an organic solvent.

Characterization

The structure and purity of the synthesized o,o'-diallyl bisphenol A can be confirmed using various spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product and to monitor the progress of the reaction. A typical purity for the synthesized o,o'-diallyl bisphenol A is around 92.0% (area percentage).[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. Expected signals include those for the aromatic protons, the vinyl protons of the allyl groups, the methylene protons of the allyl groups, and the methyl protons of the isopropylidene bridge. One source reports the following chemical shifts for a similar diallyl bisphenol A derivative: δ 1.66 (6H, s, CH₃), 3.39 (4H, d, PhCH₂CH=CH₂), 4.95-5.55 (4H, m, PhCH₂CH=CH₂), 5.25 (d, PhOCH₂CH=CHH), 5.42 (2H, d, PhOCH₂CH=CHH), 6.73 (d, 2H, aromatic), 6.90-7.08 (m, 2H, aromatic), 7.13-7.40 (2H, m, aromatic).

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. A study on related monomers reports aromatic carbon signals in the range of 114-140 ppm and aliphatic carbons for the methyl of the isopropyl group at 30.56 ppm and the methylene of the propenyl group at 34.54-34.80 ppm.[4]

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the different functional groups present in the molecule. Key expected absorptions include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl groups.

-

C-H stretch (aromatic): Absorptions typically above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Absorptions typically below 3000 cm⁻¹.

-

C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C=C stretch (alkene): An absorption around 1640 cm⁻¹.

-

C-O stretch: A strong band in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product. The expected molecular weight for o,o'-diallyl bisphenol A (C₂₁H₂₄O₂) is approximately 308.41 g/mol .

Quantitative Data Summary

The following tables summarize the quantitative data gathered from various sources regarding the synthesis of o,o'-diallyl bisphenol A.

Table 1: Reaction Conditions and Yields for o,o'-Diallyl Bisphenol A Synthesis

| Parameter | Value | Reference |

| Synthesis of Bisphenol A Diallyl Ether | ||

| Reaction Temperature | 100-105 °C | [3] |

| Reaction Time | 8 hours | [3] |

| Yield | 95% (based on monoallyl ether content) | [3] |

| Claisen Rearrangement | ||

| Reaction Temperature | 195-200 °C | [3] |

| Reaction Time | 7 hours | [3] |

| Yield | 82% | [3] |

| Product Purity (HPLC) | 92.0% (area percentage) | [3] |

Table 2: Kinetic Data for the Bulk Claisen Rearrangement of Bisphenol A Diallyl Ether

| Parameter | Value | Reference |

| Reaction Order | Zero grade | |

| Rate Constant at 190°C | 3.50 x 10⁻⁴ (L·mol⁻¹)⁻¹·s⁻¹ | |

| Rate Constant at 200°C | 3.80 x 10⁻⁴ (L·mol⁻¹)⁻¹·s⁻¹ | |

| Activation Energy | 1.46 x 10⁴ J/mol | |

| Heat Release | > 36 J/g | |

| Optimal Temperature Window | 180-210 °C |

Experimental Workflow

The overall experimental workflow for the synthesis of o,o'-diallyl bisphenol A is depicted in the following diagram.

Caption: Experimental workflow for diallyl bisphenol A synthesis.

Conclusion

This technical guide has provided a detailed overview of the synthesis of o,o'-diallyl bisphenol A via the Claisen rearrangement. The information presented, including the reaction mechanism, comprehensive experimental protocols, and tabulated quantitative data, is intended to serve as a valuable resource for researchers and professionals in the fields of polymer chemistry, material science, and drug development. The provided diagrams for the reaction mechanism and experimental workflow offer a clear visual representation of the key processes involved. Successful synthesis and purification of this monomer will enable the development of advanced polymeric materials with enhanced properties.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,2′-Diallylbisphenol A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2′-Diallylbisphenol A (DABPA). The information is curated for researchers, scientists, and professionals in drug development who require detailed data on this compound. This document summarizes key quantitative data, outlines experimental protocols for its synthesis and analysis, and explores its potential biological interactions through hypothesized signaling pathways based on its structural similarity to Bisphenol A (BPA).

Introduction

2,2′-Diallylbisphenol A, also known as 4,4'-(propane-2,2-diyl)bis(2-allylphenol), is a derivative of Bisphenol A (BPA). It is characterized by the presence of two allyl groups attached to the phenolic rings. This modification significantly alters its chemical reactivity and potential applications, primarily as a monomer and modifier in the synthesis of thermosetting resins such as bismaleimide (BMI) and epoxy resins. Its unique structure, combining the rigidity of the bisphenol A backbone with the reactive allyl functionalities, makes it a compound of interest in materials science and potentially in other fields.

Physicochemical Properties

The physicochemical properties of 2,2′-Diallylbisphenol A are summarized in the tables below. This data is essential for understanding its behavior in various chemical and biological systems.

Table 1: General and Physical Properties of 2,2′-Diallylbisphenol A

| Property | Value | Reference(s) |

| CAS Number | 1745-89-7 | |

| Molecular Formula | C₂₁H₂₄O₂ | |

| Molecular Weight | 308.41 g/mol | |

| Appearance | Off-white to yellow or light brown viscous liquid/solid-liquid mixture. | |

| Boiling Point | 445.2 ± 40.0 °C (Predicted) | [1] |

| Density | 1.08 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.587 | |

| Flash Point | >113 °C (>230 °F) |

Table 2: Solubility and Partitioning Properties of 2,2′-Diallylbisphenol A

| Property | Value | Reference(s) |

| Water Solubility | 31.1 mg/L at 20 °C | [1] |

| pKa | 10.53 ± 0.10 (Predicted) | [1] |

| LogP | 4.12 at 20 °C | [1] |

Spectral Data

Spectroscopic data is fundamental for the identification and characterization of 2,2′-Diallylbisphenol A.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include those for the isopropylidene protons (singlet), the aromatic protons (multiplets), the allylic methylene protons (doublet), the vinylic protons of the allyl group (multiplets), and the phenolic hydroxyl protons (broad singlet).

-

¹³C NMR: The spectrum would show distinct signals for the quaternary carbon of the isopropyl group, the methyl carbons, the various aromatic carbons (both substituted and unsubstituted), and the carbons of the allyl group. A published study on related bismaleimides provides some reference points for the aliphatic carbons of the diallylbisphenol A moiety, with the isopropyl methyl groups around 30.56 ppm, the propenyl -CH₂- group at 34.54-34.80 ppm, and the isopropyl quaternary carbon at 41.50-42.60 ppm.[2]

3.2. Infrared (IR) Spectroscopy

The IR spectrum of 2,2′-Diallylbisphenol A would exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is expected for the O-H stretching of the phenolic hydroxyl groups.[3] Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching would be just below 3000 cm⁻¹. The C=C stretching of the aromatic rings would be observed in the 1500-1600 cm⁻¹ region. The C=C stretching of the allyl groups would also be present in this region. The C-O stretching of the phenol would likely appear in the 1200-1300 cm⁻¹ range.[3][4]

3.3. Mass Spectrometry (MS)

The mass spectrum of 2,2′-Diallylbisphenol A would show a molecular ion peak (M⁺) at m/z 308.41. The fragmentation pattern would likely involve cleavage of the isopropylidene group and fragmentation of the allyl chains. General fragmentation pathways for bisphenols include the loss of a methyl group, a phenol group, or isopropenylphenol.[5]

Experimental Protocols

4.1. Synthesis of 2,2′-Diallylbisphenol A via Claisen Rearrangement

2,2′-Diallylbisphenol A is synthesized from Bisphenol A diallyl ether through a bulk Claisen rearrangement.[6][7]

-

Procedure:

-

Bisphenol A diallyl ether is placed in a reaction vessel.

-

The vessel is heated to a temperature window of 180-210 °C.[6][7]

-

The reaction is carried out as a bulk (solvent-free) thermal rearrangement.

-

The progress of the reaction can be monitored by techniques such as HPLC to determine the conversion of the starting material to the product.

-

The Claisen rearrangement is a[8][8]-sigmatropic rearrangement that is intramolecular and proceeds through a concerted mechanism.[9][10]

4.2. Determination of Physicochemical Properties (General Protocols)

-

Melting Point: A small amount of the purified solid is placed in a capillary tube and heated in a melting point apparatus. The temperature range over which the substance melts is recorded.

-

Boiling Point: The boiling point can be determined by distillation or reflux methods under atmospheric or reduced pressure.[11]

-

Aqueous Solubility: The shake-flask method is commonly used. An excess of the compound is agitated in water at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered aqueous phase is then determined by a suitable analytical method like HPLC or UV-Vis spectroscopy.[8][9]

-

Purity Analysis (HPLC): A High-Performance Liquid Chromatography (HPLC) method can be developed for purity assessment. A typical setup would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection.[12][13][14]

Biological Activity and Signaling Pathways (Hypothesized)

There is a significant lack of direct research on the biological activities and specific signaling pathways of 2,2′-Diallylbisphenol A. However, due to its structural similarity to Bisphenol A (BPA), it is plausible to hypothesize that it may interact with similar biological targets. It is crucial to note that the presence of the ortho-allyl groups may sterically hinder or otherwise modify these interactions compared to BPA.

5.1. Interaction with Nuclear Receptors

-

Estrogen Receptors (ERα and ERβ): BPA is a known endocrine disruptor that binds to estrogen receptors.[15][16] Studies on various bisphenol derivatives show a range of agonist and antagonist activities at ERα and ERβ.[17] It is conceivable that 2,2′-Diallylbisphenol A could also exhibit some affinity for these receptors, although its activity profile (agonist vs. antagonist) is unknown.

-

Androgen Receptor (AR): BPA and some of its analogs have been shown to act as antagonists to the androgen receptor.[18][19][20][21] 2,2′-Diallylbisphenol A might also display anti-androgenic properties.

5.2. Potential Modulation of Signaling Pathways

Based on the known effects of BPA, 2,2′-Diallylbisphenol A could potentially influence the following signaling pathways. This is a hypothesis and requires experimental validation.

5.3. Cytotoxicity and Genotoxicity

In vitro studies on BPA and its analogs have demonstrated cytotoxic and genotoxic potential, often linked to the induction of oxidative stress.[22][23][24][25] It is plausible that 2,2′-Diallylbisphenol A could also exhibit such effects, but this requires direct experimental investigation. The presence of allyl groups might also influence its metabolic activation and potential for toxicity.

Conclusion

2,2′-Diallylbisphenol A is a chemically interesting derivative of Bisphenol A with distinct physicochemical properties conferred by its allyl groups. While its primary applications are in polymer chemistry, its structural similarity to BPA warrants further investigation into its biological activities. This guide provides a foundational set of data for researchers, but it also highlights a significant gap in the understanding of its potential interactions with biological systems. Future research should focus on obtaining detailed spectral characterization, validating the predicted physicochemical properties through rigorous experimental determination, and, most importantly, exploring its in vitro and in vivo biological effects to move beyond the current hypotheses based on its structural relationship to BPA.

References

- 1. cce.researchcommons.org [cce.researchcommons.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Diallyl bisphenol A(1745-89-7)FT-IR [m.chemicalbook.com]

- 5. library.dphen1.com [library.dphen1.com]

- 6. Synthesis of diallyl bisphenol A by bulk Claisen rearrangement reaction | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 10. Claisen Rearrangement [organic-chemistry.org]

- 11. library.dphen1.com [library.dphen1.com]

- 12. Application of High-Performance Liquid Chromatography Combined with Fluorescence Detector and Dispersive Liquid–Liquid Microextraction to Quantification of Selected Bisphenols in Human Amniotic Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Validation of an HPLC Method for Determination of Bisphenol-A Migration from Baby Feeding Bottles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Direct Evidence Revealing Structural Elements Essential for the High Binding Ability of Bisphenol A to Human Estrogen-Related Receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bisphenol A affects androgen receptor function via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The mixture effects of bisphenol derivatives on estrogen receptor and androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. In vitro study to evaluate the cytotoxicity of BPA analogues based on their oxidative and genotoxic potential using human peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Toxicity of Bisphenol A and its Replacements in the Mice Leydig Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Comparative in silico and in vitro evaluation of possible toxic effects of bisphenol derivatives in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Bisphenol A exhibits cytotoxic or genotoxic potential via oxidative stress-associated mitochondrial apoptotic pathway in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to Diallyl Bisphenol A (CAS 1745-89-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl bisphenol A (CAS 1745-89-7), also known as 4,4'-(propane-2,2-diyl)bis(2-allylphenol), is a modified bisphenol A derivative with significant applications in polymer chemistry and emerging interest in pharmacology. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its role as a modifier for thermosetting resins. Furthermore, this document delves into its recently identified biological activity as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme implicated in metabolic syndrome, making it a compound of interest for drug development professionals.

Chemical and Physical Data

Diallyl bisphenol A is typically a light yellow or brown viscous liquid at room temperature.[1][2][3] Its chemical structure consists of a bisphenol A backbone with two allyl groups attached to the phenolic rings, which enhances its reactivity, particularly in polymerization reactions.[4]

Compound Identification

| Identifier | Value |

| CAS Number | 1745-89-7[1][3] |

| EINECS Number | 217-121-1[1][3] |

| Molecular Formula | C₂₁H₂₄O₂[1][3] |

| Molecular Weight | 308.41 g/mol [1][5] |

| InChI Key | WOCGGVRGNIEDSZ-UHFFFAOYSA-N[6] |

| Canonical SMILES | CC(C1=CC=C(C(=C1)CC=C)O)(C2=CC=C(C(=C2)CC=C)O)C[6] |

| Synonyms | 2,2'-Diallylbisphenol A, 4,4'-(Propane-2,2-diyl)bis(2-allylphenol), 4,4'-Isopropylidenebis(2-allylphenol), O-DABPA, DBA[1][3][7] |

Physicochemical Properties

| Property | Value |

| Appearance | Light yellow or brown viscous liquid/solid-liquid mixture[1][2][6] |

| Boiling Point | 445.2 °C at 760 mmHg (Predicted)[1][3] |

| Density | 1.08 g/mL at 25 °C[1][5] |

| Flash Point | >230 °F (>110 °C)[1][3] |

| Refractive Index | n20/D 1.587[1][5] |

| Water Solubility | 31.1 mg/L at 20 °C[1][6] |

| pKa | 10.53 ± 0.10 (Predicted)[1][3] |

| LogP | 4.12 at 20 °C[6] |

Safety and Handling

Diallyl bisphenol A is classified as a hazardous substance. It is corrosive and may cause skin sensitization.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[5] For detailed safety information, refer to the Safety Data Sheet (SDS).

| Hazard Classification | Code |

| GHS Pictograms | Corrosive, Health Hazard, Environmental Hazard |

| Signal Word | Danger[5] |

| Hazard Statements | H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction)[5] |

| Precautionary Statements | P260, P264, P272, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 |

Experimental Protocols

Synthesis of Diallyl Bisphenol A

A common method for the synthesis of diallyl bisphenol A involves the reaction of bisphenol A with an allyl halide, such as 3-chloropropene, in the presence of a base.[8] This is followed by a Claisen rearrangement.

Materials:

-

Bisphenol A (0.657 mol)

-

Ethylene glycol monobutyl ether (356 g)

-

Water (19 g)

-

Sodium hydroxide (1.325 mol)

-

Sodium carbonate (0.132 mol)

-

3-chloropropene (1.581 mol)

-

Autoclave with stirrer

-

Distillation apparatus

Procedure:

-

To an autoclave equipped with a stirrer, add 356 g of ethylene glycol monobutyl ether and 19 g of water.[8]

-

Add 150 g (0.657 mol) of bisphenol A to the autoclave.[8]

-

Sequentially add 53 g (1.325 mol) of sodium hydroxide and 14 g (0.132 mol) of sodium carbonate.[8]

-

Add 121 g (1.581 mol) of 3-chloropropene, seal the autoclave, and heat the reaction mixture to 100-105 °C for 8 hours.[8]

-

After the reaction is complete, remove the unreacted 3-chloropropene by distillation.[8]

-

Perform an aqueous phase separation and neutralize the reaction mixture.[8]

-

A subsequent heat treatment (Claisen rearrangement) is performed by heating the resulting bisphenol A diallyl ether solution in an autoclave at 195-200 °C for 7 hours under a pressure of 0.1 MPaG.[8]

-

Finally, remove the ethylene glycol monobutyl ether by distillation under reduced pressure at 150 °C to obtain the diallyl bisphenol A product.[8]

Expected Outcome:

The yield of the final product, 4,4'-(propane-2,2-diyl)bis(2-allylphenol), is approximately 82%, with a purity of around 92.0% as determined by HPLC area percentage.[8]

Caption: Workflow for the synthesis of Diallyl bisphenol A.

Analytical Methods

2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a key analytical technique for monitoring the synthesis reaction and assessing the purity of the final product.[8] A typical analysis of the reaction mixture might show diallyl bisphenol A at 92.0%, with minor amounts of bisphenol A and bisphenol A monoallyl ether.[8] For the analysis of bisphenol A and its analogues, reversed-phase HPLC is commonly employed.[9]

-

Column: C18 reversed-phase column.[9]

-

Mobile Phase: A gradient of acetonitrile and water is typically effective.[9]

-

Detection: UV-Vis detection.

2.2.2. UPLC-MS/MS for Biological Samples

For the determination of diallyl bisphenol A and other bisphenol A analogues in biological matrices, a more sensitive method such as UPLC-MS/MS is required.[10]

-

Sample Preparation: Supported liquid extraction (SLE) can be used for sample cleanup.[10]

-

Chromatography: UPLC with a suitable column (e.g., Acquity UPLC BEH C18).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[10]

-

Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operating in multiple reaction monitoring (MRM) mode.[10]

2.2.3. Spectroscopic Methods

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum would be expected to show characteristic peaks for the hydroxyl (-OH), aromatic (C=C), and allyl (C=C) groups. FTIR spectra for diallyl bisphenol A are available for reference from chemical suppliers.[11][12]

Applications in Polymer Chemistry

Diallyl bisphenol A is primarily used as a modifying monomer for thermosetting resins such as bismaleimide (BMI), epoxy, and phenolic resins.[1][6][7] Its incorporation into the polymer matrix can significantly enhance the toughness, heat resistance, and processability of the resulting material.[7] It can also act as an active diluent for thermosetting resins.[7]

Experimental Workflow for Epoxy Resin Modification:

-

Preparation of the Resin Blend:

-

Heat the base epoxy resin (e.g., a bisphenol-A-based epoxy) to reduce its viscosity (e.g., 60 °C for 10 minutes).[13]

-

Add the desired weight percentage of diallyl bisphenol A (e.g., 5-15 wt.%) to the heated epoxy resin.

-

Mechanically mix the components until a homogeneous blend is achieved (e.g., 250 rpm for 20 minutes).[13]

-

-

Addition of Curing Agent and Degassing:

-

Curing:

-

Cast the resin mixture into molds.

-

Cure the samples using a specific temperature profile (e.g., 4 hours at 80 °C followed by a post-cure of 8 hours at 130 °C).[13]

-

-

Characterization of the Cured Resin:

-

Perform mechanical testing (e.g., tensile strength, flexural modulus).

-

Conduct thermal analysis (e.g., Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA) to determine the glass transition temperature (Tg)).

-

Caption: Experimental workflow for epoxy resin modification with Diallyl bisphenol A.

Biological Activity and Relevance in Drug Development

Recent studies have identified diallyl bisphenol A as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid action in a tissue-specific manner.[2][14] Overactivity of 11β-HSD1, particularly in adipose and liver tissues, is implicated in the pathogenesis of metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.[2][14] Therefore, inhibitors of 11β-HSD1 are being investigated as potential therapeutic agents for these conditions.

Inhibition of 11β-HSD1

In a study investigating the effects of various bisphenol A analogues on human and rat 11β-HSD1, diallyl bisphenol A was shown to be an inhibitor of the human enzyme with an IC₅₀ value of 13.36 µM . The study also indicated that it acts as a mixed/competitive inhibitor.

11β-HSD1 Signaling Pathway in Metabolic Syndrome

The 11β-HSD1 enzyme is located in the endoplasmic reticulum and its reductase activity is dependent on the cofactor NADPH, which is supplied by the enzyme hexose-6-phosphate dehydrogenase (H6PDH).[14] In metabolic tissues like adipose tissue, elevated 11β-HSD1 activity leads to increased intracellular cortisol levels. This excess cortisol can then bind to the glucocorticoid receptor (GR), leading to downstream effects that contribute to insulin resistance, such as the activation of the JNK signaling pathway.[15] Inhibition of 11β-HSD1, therefore, represents a promising strategy to mitigate the adverse metabolic effects of excess glucocorticoid action.[2]

Caption: Simplified signaling pathway of 11β-HSD1 and the inhibitory action of Diallyl bisphenol A.

Experimental Protocol: 11β-HSD1 Inhibition Assay

This protocol is adapted from studies on the inhibition of 11β-HSD1 by bisphenol A analogues.

Materials:

-

Human liver microsomes (as a source of human 11β-HSD1)

-

Cortisone (substrate)

-

NADPH (cofactor)

-

Diallyl bisphenol A (test inhibitor)

-

Reaction buffer (e.g., phosphate-buffered saline)

-

Acetonitrile (for reaction quenching)

-

UPLC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing the enzyme source (e.g., 1 µg human liver microsome), NADPH (0.2 mM), and the substrate cortisone in a reaction buffer.

-

Add varying concentrations of diallyl bisphenol A to the reaction mixture to determine the dose-response relationship.

-

Incubate the reaction mixture in a shaking water bath at a controlled temperature (e.g., 37 °C) for a specific duration.

-

Terminate the reaction by adding a quenching solution, such as acetonitrile.

-

Analyze the formation of the product, cortisol, from the substrate, cortisone, using a validated UPLC-MS/MS method.

-

Calculate the percentage of inhibition at each concentration of diallyl bisphenol A and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

Diallyl bisphenol A (CAS 1745-89-7) is a versatile chemical with established utility in polymer science and a promising profile for pharmacological research. Its ability to enhance the properties of thermosetting resins makes it a valuable component in the materials industry. For drug development professionals, its inhibitory activity against 11β-HSD1 presents a potential starting point for the design of novel therapeutics for metabolic disorders. This guide has provided a comprehensive overview of its chemical data, detailed experimental protocols, and insights into its applications and biological activity, serving as a valuable resource for researchers and scientists in relevant fields. Further research into its detailed analytical characterization and in vivo efficacy is warranted.

References

- 1. Correlation between 11β-hydroxysteroid dehydrogenase and metabolic syndrome [xuebao.shsmu.edu.cn]

- 2. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cas 1745-89-7,Diallyl bisphenol A | lookchem [lookchem.com]

- 4. Development and validation of a capillary high-performance liquid chromatography/electrospray tandem mass spectrometric method for the quantification of bisphenol A in air samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,2′-二烯丙基双酚 A technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Diallyl bisphenol A | 1745-89-7 [chemicalbook.com]

- 7. cymerchemicals.com [cymerchemicals.com]

- 8. Diallyl bisphenol A synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Determination of Parabens, Bisphenol A and Its Analogs, Triclosan, and Benzophenone-3 Levels in Human Urine by Isotope-Dilution-UPLC-MS/MS Method Followed by Supported Liquid Extraction [pubmed.ncbi.nlm.nih.gov]

- 11. Diallyl bisphenol A(1745-89-7)FT-IR [chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. mdpi.com [mdpi.com]

- 14. endocrine-abstracts.org [endocrine-abstracts.org]

- 15. 11β-Hydroxysteroid Dehydrogenase Type 1(11β-HSD1) mediates insulin resistance through JNK activation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular structure and formula of Diallyl bisphenol A

An In-depth Technical Guide to Diallyl Bisphenol A: Molecular Structure, Properties, and Synthesis

Introduction

Diallyl bisphenol A (DBA), also known by its IUPAC name 4,4'-(propane-2,2-diyl)bis(2-allylphenol), is a modified monomer primarily utilized in the enhancement of thermosetting resins.[1][2] Its unique molecular structure, featuring a bisphenol A core with two flanking allyl groups, imparts improved toughness, thermal stability, and processing characteristics to various polymers.[3][4] This guide provides a comprehensive overview of the molecular structure, chemical formula, physicochemical properties, synthesis protocols, and key applications of diallyl bisphenol A, tailored for researchers, scientists, and professionals in drug development and material science.

Molecular Structure and Chemical Formula

The fundamental structure of diallyl bisphenol A consists of a bisphenol A backbone with an allyl group (CH₂CH=CH₂) attached to the ortho position of each phenol ring.

Chemical Formula: C₂₁H₂₄O₂[5][6][7]

Molecular Weight: 308.41 g/mol [5][6][7]

Synonyms:

-

2,2'-Diallylbisphenol A[3]

-

4,4'-(Propane-2,2-diyl)bis(2-allylphenol)[3]

-

4,4'-Isopropylidenebis(2-allylphenol)[4]

-

2,2'-Bis(3-allyl-4-hydroxyphenyl)propane[4]

Structural Identifiers:

-

SMILES: CC(C)(c1ccc(O)c(CC=C)c1)c2ccc(O)c(CC=C)c2

-

InChI: 1S/C21H24O2/c1-5-7-15-13-17(9-11-19(15)22)21(3,4)18-10-12-20(23)16(14-18)8-6-2/h5-6,9-14,22-23H,1-2,7-8H2,3-4H3

Physicochemical Properties

Diallyl bisphenol A is typically a light yellow or brown viscous liquid at room temperature with a characteristic phenolic odor.[1][3][5] Key physicochemical data are summarized in the table below for easy reference.

| Property | Value |

| Appearance | Light yellow or brown viscous liquid/solid-liquid mixture[1][3] |

| Boiling Point | 445.2 ± 40.0 °C (Predicted)[5][6] |

| Density | 1.08 g/mL at 25 °C[3][5][6] |

| Refractive Index (n20/D) | 1.587 (lit.)[3][5][6] |

| Flash Point | >230 °F (>110 °C)[3][6] |

| Water Solubility | 31.1 mg/L at 20 °C[3][6] |

| pKa | 10.53 ± 0.10 (Predicted)[3] |

Synthesis of Diallyl Bisphenol A

The industrial synthesis of diallyl bisphenol A is often achieved through the Claisen rearrangement of bisphenol A diallyl ether, which itself is synthesized from bisphenol A and an allyl halide.[8] Below are detailed experimental protocols for both the synthesis of the intermediate and the final product.

Experimental Protocol 1: Synthesis of Bisphenol A Diallyl Ether

This procedure outlines the synthesis of the precursor, bisphenol A diallyl ether, via the Williamson ether synthesis.

Materials:

-

Bisphenol A

-

Sodium hydroxide (NaOH)

-

Allyl chloride

-

n-Propanol

-

Methylene chloride

-

Sodium sulfate

Procedure:

-

A mixture of 228 g of bisphenol A, 82.5 g of NaOH, and 1 liter of n-propanol is heated under reflux until all solids dissolve.[9]

-

200 ml of allyl chloride is then added slowly to the solution.[9]

-

The reaction mixture is maintained at reflux for an additional 3 hours, by which time the mixture should be nearly neutral.[9]

-

Stirring and refluxing are continued for another 3 hours.[9]

-

After cooling to room temperature, the precipitated sodium chloride is removed by filtration.[9]

-

The n-propanol is distilled off from the filtrate.[9]

-

The crude diallyl ether of bisphenol A is dissolved in methylene chloride and washed with water.[9]

-

The organic phase is separated, and the methylene chloride is removed by distillation.[9]

-

The resulting pure diallyl ether of bisphenol A is dried over sodium sulfate.[9]

Experimental Protocol 2: Synthesis of Diallyl Bisphenol A via Claisen Rearrangement

This protocol details the synthesis of diallyl bisphenol A from bisphenol A and 3-chloropropene, which involves the in-situ formation and subsequent rearrangement of the diallyl ether.

Materials:

Procedure:

-

An autoclave equipped with a stirrer is charged with 356 g of ethylene glycol monobutyl ether and 19 g of water.[1][10]

-

150 g of bisphenol A, 53 g of sodium hydroxide, and 14 g of sodium carbonate are sequentially added.[1][10]

-

Next, 121 g of 3-chloropropene is added, and the autoclave is sealed.[1][10]

-

The reaction mixture is heated at 100-105 °C for 8 hours.[1][10]

-

Upon completion, unreacted 3-chloropropene is removed by distillation.[1][10]

-

An aqueous phase separation is performed, and the reaction mixture is neutralized.[1][10]

-

A heat treatment is performed to obtain a solution of bisphenol A diallyl ether.[1][10]

-

This solution is then transferred to an autoclave and heated under closed conditions at 195-200 °C for 7 hours to induce the Claisen rearrangement.[1][10]

-

Finally, the ethylene glycol monobutyl ether is removed by distillation under reduced pressure at 150 °C to yield diallyl bisphenol A.[1][10] The reported yield is approximately 82%, with a purity of 92.0% as determined by HPLC.[1][10]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of diallyl bisphenol A.

References

- 1. Diallyl bisphenol A | 1745-89-7 [chemicalbook.com]

- 2. Diallyl bisphenol A CAS#: 1745-89-7 [m.chemicalbook.com]

- 3. Cas 1745-89-7,Diallyl bisphenol A | lookchem [lookchem.com]

- 4. cymerchemicals.com [cymerchemicals.com]

- 5. ru.unilongindustry.com [ru.unilongindustry.com]

- 6. josonpolymer.com [josonpolymer.com]

- 7. Diallyl bisphenol A | 1745-89-7 [chemicalbook.com]

- 8. CN108530274B - A kind of preparation method of bisphenol A bisallyl ether - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. Diallyl bisphenol A synthesis - chemicalbook [chemicalbook.com]

Mechanism of Action of Diallyl Bisphenol A in Polymer Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl bisphenol A (DABA), systematically named 4,4'-(propane-2,2-diyl)bis(2-allylphenol), is a versatile monomer increasingly utilized in polymer chemistry to enhance the performance of thermosetting resins. Its unique molecular structure, featuring two reactive allyl groups and a bisphenol A backbone, allows it to act as a significant modifier, improving the toughness, thermal stability, and processability of various polymer systems. This technical guide provides an in-depth exploration of the mechanism of action of DABA in polymer chemistry, with a focus on its synthesis, polymerization behavior, and its role in modifying bismaleimide (BMI) and epoxy resins.

Synthesis of Diallyl Bisphenol A

The synthesis of diallyl bisphenol A is typically achieved through a Williamson ether synthesis followed by a Claisen rearrangement, or more directly by the allylation of bisphenol A. A common laboratory and industrial-scale synthesis involves the reaction of bisphenol A with an allyl halide, such as allyl chloride, in the presence of a base.

Experimental Protocol: Synthesis of Diallyl Bisphenol A

A detailed experimental protocol for the synthesis of diallyl bisphenol A is outlined below.[1]

Materials:

-

Bisphenol A

-

Ethylene glycol monobutyl ether

-

Water

-

Sodium hydroxide (NaOH)

-

Sodium carbonate (Na₂CO₃)

-

3-Chloropropene (Allyl chloride)

Procedure:

-

To a suitably sized autoclave equipped with a mechanical stirrer, add 356 g of ethylene glycol monobutyl ether and 19 g of water.

-

Add 150 g (0.657 mol) of bisphenol A to the solvent mixture.

-

Sequentially add 53 g (1.325 mol) of sodium hydroxide and 14 g (0.132 mol) of sodium carbonate to the reaction vessel.

-

Introduce 121 g (1.581 mol) of 3-chloropropene into the autoclave.

-

Seal the autoclave and heat the reaction mixture to 100-105 °C for 8 hours with continuous stirring.

-

After the reaction is complete, remove any unreacted 3-chloropropene by distillation.

-

Perform an aqueous phase separation to remove water-soluble byproducts.

-

Neutralize the reaction mixture.

-

A subsequent heat treatment (Claisen rearrangement) is performed by heating the resulting bisphenol A diallyl ether solution in the autoclave under a closed state (0.1 MPaG) at 195-200 °C for 7 hours.[1]

-

After the rearrangement, distill off the ethylene glycol monobutyl ether under reduced pressure at 150 °C to obtain the crude diallyl bisphenol A.

-

The final product can be further purified by techniques such as column chromatography if required.

Characterization: The purity and structure of the synthesized diallyl bisphenol A can be confirmed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Mechanism of Action in Polymer Systems

The reactivity of diallyl bisphenol A is centered around its two terminal allyl groups. These functionalities can undergo polymerization through several mechanisms, primarily free-radical polymerization and co-curing reactions with other thermosets.

Free-Radical Homopolymerization

When subjected to a free-radical initiator and heat, diallyl bisphenol A can undergo homopolymerization to form a cross-linked network. The mechanism involves the standard steps of initiation, propagation, and termination. A key feature of the polymerization of diallyl monomers is the occurrence of intramolecular cyclization, which competes with linear chain propagation.[2]

Initiation: A free-radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), thermally decomposes to generate primary radicals. These radicals then add to the double bond of an allyl group on a DABA molecule to initiate polymerization.

Propagation and Intramolecular Cyclization: The newly formed radical can then propagate by adding to the allyl group of another DABA monomer. However, due to the proximity of the second allyl group on the same molecule, an intramolecular cyclization reaction can occur, leading to the formation of a five- or six-membered ring structure within the polymer backbone.[2] This cyclization process reduces the number of available double bonds for cross-linking, thereby influencing the final properties of the polymer.

Cross-linking and Termination: The pendant allyl groups on the polymer chains can react with other growing chains, leading to the formation of a three-dimensional cross-linked network. Termination of the growing polymer chains can occur through standard mechanisms such as combination or disproportionation.

Caption: Free-radical polymerization and cyclization of DABA.

Co-curing with Bismaleimide (BMI) Resins: The Alder-Ene Reaction

Diallyl bisphenol A is widely used as a reactive diluent and toughening agent for bismaleimide (BMI) resins. The curing mechanism in DABA-BMI systems is predominantly an "Alder-ene" reaction, which is a non-radical, pericyclic reaction.[3][4][5] This reaction occurs between the allyl group of DABA (the "ene") and the maleimide group of the BMI (the "enophile").

The Alder-ene reaction involves the transfer of an allylic hydrogen from the DABA molecule to the maleimide double bond, with the concurrent formation of a new carbon-carbon sigma bond. This process leads to chain extension and the formation of a cross-linked network without the generation of volatile byproducts. The reaction typically proceeds at elevated temperatures. Following the initial ene reaction, further cross-linking can occur through Diels-Alder reactions at even higher temperatures.[3][6]

Caption: Alder-Ene reaction pathway for DABA-BMI co-curing.

Modification of Epoxy Resins

Diallyl bisphenol A also serves as a modifier for epoxy resins. In these systems, the phenolic hydroxyl groups of DABA can react with the epoxy groups of the resin in a ring-opening addition reaction, similar to other phenolic curing agents. This reaction contributes to the formation of the cross-linked network. Furthermore, the allyl groups of the incorporated DABA can undergo subsequent thermal or free-radical polymerization, leading to a higher cross-link density and the formation of an interpenetrating polymer network (IPN). This dual curing mechanism enhances the thermal and mechanical properties of the resulting epoxy thermoset.[6][7][8]

Quantitative Data on DABA-Modified Polymer Systems

The incorporation of diallyl bisphenol A into thermosetting resins leads to significant improvements in their thermal and mechanical properties. The following tables summarize key quantitative data from various studies.

Table 1: Thermal and Mechanical Properties of DABA-Modified Bismaleimide (BMI) Resins

| BMI Formulation | DABA Content (wt%) | Glass Transition Temp. (Tg, °C) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Reference |

| Neat BMI | 0 | ~250-300 | ~80-120 | ~3.5-4.5 | [9] |

| BMI/DABA | 30 | 285 | 135 | 4.2 | [10] |

| BMI/DABA | 50 | 260 | 150 | 3.8 | [10] |

| BMI/DABA/BMIX | - | Lowered melting point | 109.52 | - | [11] |

Table 2: Thermal and Mechanical Properties of DABA-Modified Epoxy Resins

| Epoxy System | DABA Content (wt%) | Glass Transition Temp. (Tg, °C) | Tensile Strength (MPa) | Flexural Strength (MPa) | Reference |

| Neat Epoxy | 0 | ~150-180 | ~60-80 | ~100-120 | [12][13] |

| BMI/DBA-Epoxy IPN | - | ~280 | 65 | 131 | [7] |

| EPN/DABA/BMI | Varied | Increased with BMI | - | - | [6] |

Note: The properties of polymer systems are highly dependent on the specific monomers, curing agents, and processing conditions used. The data presented here are for comparative purposes.

Experimental Workflows

Workflow for DABA-BMI Resin Formulation and Curing

Caption: Workflow for DABA-BMI resin preparation and analysis.

Conclusion

Diallyl bisphenol A is a highly effective reactive monomer for modifying and enhancing the properties of thermosetting resins. Its mechanism of action is multifaceted, involving free-radical polymerization with intramolecular cyclization, and co-curing with other resins like bismaleimides via the Alder-ene reaction. The incorporation of DABA leads to quantifiable improvements in the thermal stability and mechanical performance of the final polymer products, making it a valuable component in the formulation of high-performance materials for demanding applications in the aerospace, electronics, and automotive industries. Further research into the precise control of the polymerization and curing processes will continue to expand the utility of this versatile monomer.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Alder-Ene Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of Thermoresponsive Hydrogels Synthesized by Conventional Free Radical and RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. research.ed.ac.uk [research.ed.ac.uk]

- 13. Study of Heat Treatment Effect on Mechanical Properties of Epoxy Resin Reinforced with Fiber Glass - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Spectral Analysis of Diallyl Bisphenol A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl bisphenol A (DBA), a derivative of bisphenol A, is a significant monomer in the synthesis of specialized polymers and resins. A thorough understanding of its physicochemical properties, including solubility and spectral characteristics, is paramount for its application in research and development, particularly in materials science and as a potential bioactive molecule. This guide provides a comprehensive overview of the solubility profile and spectral analysis of Diallyl bisphenol A, intended to serve as a technical resource for professionals in relevant scientific fields. While specific quantitative data for Diallyl bisphenol A is not extensively available in public literature, this guide compiles existing information and provides extrapolated data based on its parent compound, bisphenol A (BPA), and other analogs.

Solubility Profile

Diallyl bisphenol A is characterized as a light yellow, viscous liquid. Its solubility is a critical parameter for its handling, formulation, and application in various chemical processes.

Qualitative Solubility:

Diallyl bisphenol A exhibits good solubility in a wide range of organic solvents and aqueous alkaline solutions.[1][2] Conversely, it is considered to be insoluble in water.[2]

Quantitative Solubility Data:

| Solvent | Chemical Formula | Type | Estimated Solubility of Diallyl Bisphenol A |

| Water | H₂O | Polar Protic | Insoluble (reported as ~31.1 mg/L at 20°C) |

| Methanol | CH₃OH | Polar Protic | Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Soluble |

| Acetone | C₃H₆O | Polar Aprotic | Very Soluble |

| Toluene | C₇H₈ | Non-polar | Soluble |

| Chloroform | CHCl₃ | Non-polar | Very Soluble |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble |

| Sodium Hydroxide (aq) | NaOH | Aqueous Base | Soluble |

Note: "Soluble" and "Very Soluble" are qualitative descriptors. Quantitative determination of solubility in these solvents requires experimental validation.

Spectral Analysis

The spectral analysis of Diallyl bisphenol A is essential for its identification, purity assessment, and structural elucidation. The following sections detail the expected spectral characteristics based on its molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of Diallyl bisphenol A will show characteristic signals for the aromatic, allyl, and isopropylidene protons.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 6.8 - 7.2 | Multiplet | 6H | Aromatic protons (Ar-H) |

| ~ 5.9 - 6.1 | Multiplet | 2H | -CH=CH₂ |

| ~ 5.0 - 5.2 | Multiplet | 4H | -CH=CH₂ |

| ~ 3.3 - 3.4 | Doublet | 4H | Ar-CH₂-CH=CH₂ |

| ~ 1.6 | Singlet | 6H | -C(CH₃)₂- |

| ~ 4.5 - 5.5 | Broad Singlet | 2H | Ar-OH |

Note: The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the different carbon environments within the Diallyl bisphenol A molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 152 - 155 | Ar-C-OH |

| ~ 142 - 145 | Ar-C-C(CH₃)₂ |

| ~ 136 - 138 | -CH=CH₂ |

| ~ 125 - 130 | Ar-C-H & Ar-C-CH₂ |

| ~ 115 - 117 | -CH=CH₂ |

| ~ 114 - 116 | Ar-C-H |

| ~ 42 | -C(CH₃)₂- |

| ~ 35 | Ar-CH₂- |

| ~ 31 | -C(CH₃)₂- |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the functional groups present in the Diallyl bisphenol A molecule. As a viscous liquid, the spectrum can be obtained as a thin film between salt plates (KBr or NaCl) or using an Attenuated Total Reflectance (ATR) accessory.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Strong, Broad | O-H stretch (phenolic) |

| 3000 - 3100 | Medium | =C-H stretch (aromatic and vinyl) |

| 2850 - 3000 | Medium | C-H stretch (aliphatic) |

| 1630 - 1650 | Medium | C=C stretch (alkene) |

| 1500 - 1600 | Strong | C=C stretch (aromatic ring) |

| 1200 - 1300 | Strong | C-O stretch (phenol) |

| 910 - 990 | Strong | =C-H bend (out-of-plane) |

| 800 - 850 | Strong | C-H bend (aromatic, out-of-plane) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For phenolic compounds like Diallyl bisphenol A, the spectrum is typically recorded in a solvent such as ethanol or methanol. Based on the spectrum of bisphenol A, Diallyl bisphenol A is expected to exhibit two main absorption maxima.

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| ~ 230 | Not Reported | Ethanol/Methanol |

| ~ 280 | Not Reported | Ethanol/Methanol |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Diallyl bisphenol A. Electrospray ionization (ESI) is a suitable technique for this type of compound. The fragmentation pattern can be predicted based on the fragmentation of other bisphenol derivatives.

| m/z | Interpretation |

| 308.17 | [M]⁺ (Molecular Ion) |

| 293.15 | [M - CH₃]⁺ |

| 267.14 | [M - C₃H₅]⁺ (loss of allyl group) |

| 133.06 | [M - C₉H₁₀O - C₆H₅O]⁺ (cleavage of the isopropylidene bridge and loss of a phenol group) |

| 93.03 | [C₆H₅O]⁺ (phenoxide ion) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectral analysis of Diallyl bisphenol A.

Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of Diallyl bisphenol A to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the vials to separate the undissolved solute from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of Diallyl bisphenol A using a calibrated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility in units such as g/100 mL or mol/L.

Experimental workflow for solubility determination.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of Diallyl bisphenol A in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

-

Data Processing: Apply Fourier transformation to the raw data. Phase and baseline correct the resulting spectrum.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the peaks in both ¹H and ¹³C NMR spectra based on their chemical shifts, multiplicities, and correlation experiments (e.g., COSY, HSQC, HMBC) if necessary.

FT-IR Spectroscopy

-

Sample Preparation (Thin Film): Place a small drop of the viscous Diallyl bisphenol A liquid onto a KBr or NaCl salt plate. Place a second salt plate on top and gently press to form a thin, uniform film.

-

Sample Preparation (ATR): Place a small drop of Diallyl bisphenol A directly onto the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty sample compartment (for thin film) or the clean ATR crystal.

-

Sample Spectrum: Place the sample in the spectrometer and record the spectrum.

-

Data Processing: The instrument software will automatically subtract the background from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent in which Diallyl bisphenol A is soluble (e.g., ethanol or methanol).

-

Standard Solutions: Prepare a series of standard solutions of Diallyl bisphenol A of known concentrations.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record the baseline spectrum.

-

Sample Measurement: Record the UV-Vis spectra of the standard solutions over a relevant wavelength range (e.g., 200-400 nm).

-

Analysis: Identify the wavelength(s) of maximum absorbance (λmax). A calibration curve of absorbance versus concentration can be constructed for quantitative analysis.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of Diallyl bisphenol A in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile).

-

Instrument Setup: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography. Use electrospray ionization (ESI) in positive or negative ion mode.

-

Data Acquisition: Acquire the full scan mass spectrum to determine the molecular ion peak.

-

Fragmentation Analysis (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to obtain the fragmentation pattern.

-

Analysis: Interpret the mass spectrum to confirm the molecular weight and elucidate the structure based on the observed fragments.

Biological Context and Signaling Pathways

While direct studies on the biological activity and signaling pathways of Diallyl bisphenol A are limited, its structural similarity to Bisphenol A (BPA) and other analogs suggests it may act as an endocrine-disrupting chemical (EDC). EDCs can mimic or interfere with the body's natural hormones, primarily by interacting with nuclear receptors.

BPA and its analogs are known to bind to estrogen receptors (ERα and ERβ) and the G protein-coupled estrogen receptor (GPER).[3][4] This interaction can trigger a cascade of downstream signaling events that are typically regulated by endogenous estrogens. These pathways include the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, which are fundamentally involved in regulating cell proliferation, survival, differentiation, and migration.[3][4] The aberrant activation of these pathways by BPA analogs has been linked to various health concerns.

Given its structure, it is plausible that Diallyl bisphenol A could also interact with these receptors and modulate these signaling pathways. The presence of the allyl groups may influence its binding affinity and subsequent biological activity compared to BPA.

Potential signaling pathways affected by Diallyl Bisphenol A.

Conclusion

This technical guide provides a foundational understanding of the solubility and spectral characteristics of Diallyl bisphenol A. While a lack of specific quantitative data in the public domain necessitates some extrapolation from related compounds, the information presented herein offers a valuable starting point for researchers and professionals. The detailed experimental protocols provide a framework for obtaining precise data, and the overview of potential biological activity highlights areas for further investigation. As the use of bisphenol A analogs continues, comprehensive characterization of these compounds, including Diallyl bisphenol A, will be increasingly critical.

References

Thermal Degradation Profile of Diallyl Bisphenol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation profile of Diallyl bisphenol A (DABA). It includes a summary of quantitative thermal analysis data, detailed experimental protocols for key analytical techniques, and a proposed thermal degradation pathway. This document is intended to serve as a valuable resource for researchers and professionals working with DABA in various applications, including polymer chemistry and material science.

Quantitative Thermal Analysis Data

The thermal stability of Diallyl bisphenol A and related compounds is critical for determining their processing and application temperatures. The following table summarizes key quantitative data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). It is important to note that much of the available literature focuses on DABA as part of a copolymer or blend; therefore, data for closely related materials are included for comparative purposes.

| Parameter | Value | Compound/Matrix | Analysis Technique | Reference |

| 5% Weight Loss Temperature (T5%) | > 421 °C | Diallyl bisphenol A - Phenyl/Bismaleimide (DBPA-Ph/BMI) Copolymers | TGA | [1] |

| 10% Weight Loss Temperature (T10%) | 431 - 488 °C | Cured Bismaleimide-based polymers with DABA derivatives | TGA | [1] |

| Onset Decomposition Temperature | ~200 °C | Bisphenol A (BPA) | TGA | [2] |

| Peak Decomposition Temperature | 233 °C (exotherm) | Allylated Cresol (model for allyl phenol) | DSC | [3] |

| Glass Transition Temperature (Tg) of Cured Resin | 200 - 223.3 °C | Polybenzoxazines from Diallyl bisphenol A | DSC/DMA | [4] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the thermal degradation of Diallyl bisphenol A. Below are generalized protocols for the principal analytical techniques used in its characterization.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is employed to determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Objective: To determine the onset of degradation, peak degradation temperatures, and mass loss percentages of Diallyl bisphenol A.

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).

Methodology:

-

Sample Preparation: A small sample of Diallyl bisphenol A (typically 5-10 mg) is accurately weighed and placed into an inert sample pan (e.g., alumina or platinum).

-

Instrument Setup:

-

The furnace is purged with an inert gas (typically nitrogen at a flow rate of 20-50 mL/min) to prevent oxidative degradation.

-

A temperature program is set, typically from ambient temperature to 800 °C.

-

A constant heating rate (e.g., 10 °C/min or 20 °C/min) is applied.

-

-

Data Acquisition: The instrument continuously records the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine:

-

Tonset: The temperature at which significant mass loss begins.

-

Tpeak: The temperature at which the maximum rate of mass loss occurs.

-

Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is valuable for identifying thermal transitions such as melting, crystallization, and glass transitions, as well as exothermic curing or decomposition reactions.[5][6][7]

Objective: To identify the melting point, glass transition temperature (for cured systems), and any exothermic or endothermic degradation events of Diallyl bisphenol A.

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000, NETZSCH DSC 204 F1 Phoenix).

Methodology:

-

Sample Preparation: A small amount of Diallyl bisphenol A (typically 5-10 mg) is hermetically sealed in an aluminum pan.[5] An empty sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

A temperature program is established, which may include heating and cooling cycles to observe different thermal events. A typical heating rate is 10 °C/min.[8]

-

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify:

-

Melting Point (Tm): An endothermic peak corresponding to the melting of the crystalline fraction.

-

Glass Transition Temperature (Tg): A step-like change in the baseline, indicating the transition from a glassy to a rubbery state in amorphous or semi-crystalline materials.

-

Decomposition: Exothermic or endothermic peaks associated with thermal degradation.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[1][9] The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Objective: To identify the chemical structures of the degradation products of Diallyl bisphenol A.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (e.g., Frontier Lab Multi-Shot Pyrolyzer with an Agilent GC-MS system).

Methodology:

-

Sample Preparation: A very small amount of Diallyl bisphenol A (in the microgram range) is placed in a pyrolysis sample cup.[1]

-

Pyrolysis: The sample is introduced into the pyrolyzer, which is rapidly heated to a set temperature (e.g., 500-700 °C) in an inert atmosphere (helium).[10]

-

Gas Chromatography: The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A temperature-programmed GC run is used to elute the separated compounds.

-

Mass Spectrometry: As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, producing a mass spectrum for each compound.

-

Data Analysis: The mass spectra of the separated components are compared to spectral libraries (e.g., NIST) to identify the individual degradation products.

Visualizations: Workflows and Pathways

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for the thermal characterization of Diallyl bisphenol A.

Caption: Experimental workflow for the thermal analysis of Diallyl bisphenol A.

Putative Thermal Degradation Pathway

The thermal degradation of Diallyl bisphenol A is proposed to proceed through several key reaction pathways, primarily involving the allyl groups and the bisphenol A core. The initial stages likely involve homolytic cleavage and rearrangement reactions.

Caption: Putative thermal degradation pathways of Diallyl bisphenol A.

The degradation is likely initiated by either a Claisen rearrangement of the allyl groups or homolytic cleavage at higher temperatures.[3] The Claisen rearrangement would lead to the formation of an isomeric structure with the allyl group attached to the aromatic ring. Homolytic cleavage would generate allyl and phenoxy radicals, which can then participate in a variety of secondary reactions. Concurrently, scission of the isopropylidene bridge, a known degradation pathway for bisphenol A-containing polymers, can occur, leading to the formation of phenol and isopropenylphenol fragments.[4][11] These primary products can then undergo further fragmentation to produce smaller volatile molecules such as carbon monoxide, carbon dioxide, water, and methane.[4]

References

- 1. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 2. researchgate.net [researchgate.net]

- 3. Allylation of a lignin model phenol: a highly selective reaction under benign conditions towards a new thermoset resin platform - RSC Advances (RSC Publishing) DOI:10.1039/C6RA21447A [pubs.rsc.org]

- 4. epublications.marquette.edu [epublications.marquette.edu]

- 5. Thermoset Characterization Part 1: Introduction to DSC - Polymer Innovation Blog [polymerinnovationblog.com]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. filab.fr [filab.fr]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Formation of bisphenol A by thermal degradation of poly(bisphenol A carbonate) - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Diallyl Bisphenol A via Claisen Rearrangement of Bisphenol A Diallyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of diallyl bisphenol A, a crucial monomer in the production of high-performance polymers such as epoxy and bismaleimide resins.[1] The primary focus is on the Claisen rearrangement of bisphenol A diallyl ether, a thermally induced, intramolecular reaction that yields the desired ortho-allyl substituted product.[2] This document details the underlying reaction mechanism, provides a summary of experimental data from various studies, and offers a step-by-step experimental protocol. Additionally, visualizations of the reaction pathway and a general experimental workflow are presented to facilitate a deeper understanding of the process.

Introduction

Diallyl bisphenol A (DABA) is a significant building block in polymer chemistry, prized for its ability to enhance the thermal stability, mechanical properties, and processability of various resins.[3][4] Its synthesis is predominantly achieved through a two-step process starting from bisphenol A. The first step involves the O-allylation of bisphenol A to form bisphenol A diallyl ether. This intermediate is then subjected to a thermal Claisen rearrangement to produce diallyl bisphenol A.[5] This guide will concentrate on the second critical step: the conversion of bisphenol A diallyl ether to diallyl bisphenol A.

The Claisen rearrangement is a[5][5]-sigmatropic rearrangement of an allyl phenyl ether.[6][7] In the context of bisphenol A diallyl ether, the allyl groups migrate from the oxygen atoms to the ortho positions of the phenolic rings, a process driven by the formation of a more stable aromatic system.[2] This reaction is typically carried out at elevated temperatures and can be performed in bulk or in a high-boiling solvent.[8]

Reaction Mechanism and Pathway

The synthesis of diallyl bisphenol A from bisphenol A diallyl ether proceeds via a concerted, pericyclic reaction known as the aromatic Claisen rearrangement.[6] The reaction is intramolecular and proceeds through a cyclic transition state.[2] The key steps involve the[5][5]-sigmatropic shift of the allyl group, followed by tautomerization to restore the aromaticity of the phenol ring.

Below is a DOT script representation of the reaction pathway.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of diallyl bisphenol A from bisphenol A diallyl ether. This allows for a direct comparison of reaction conditions and their impact on yield and purity.

| Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Bisphenol A Diallyl Ether | Ethylene Glycol Monobutyl Ether | 195-200 | 7 | 82 | 92.0 (HPLC area) | [9][10][11] |

| Bisphenol A Diallyl Ether | Bulk (no solvent) | 190 | - | - | - | [8] |

| Bisphenol A Diallyl Ether | Bulk (no solvent) | 200 | - | - | - | [8][12] |

Note: The bulk reactions were studied for their kinetics, and specific yield and purity data were not provided in the abstract.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of diallyl bisphenol A based on a representative literature procedure.[9][10][11]

Materials and Equipment

-

Reactant: Bisphenol A diallyl ether

-

Solvent: Ethylene glycol monobutyl ether

-

Apparatus: Autoclave equipped with a stirrer, distillation apparatus, High-Performance Liquid Chromatography (HPLC) system.

Synthesis of Bisphenol A Diallyl Ether (Precursor)

While this guide focuses on the Claisen rearrangement, a brief overview of the precursor synthesis is relevant. Bisphenol A is reacted with an allyl halide (e.g., allyl chloride) in the presence of a base (e.g., sodium hydroxide) and a solvent.[5][9][13] For instance, bisphenol A, sodium hydroxide, sodium carbonate, and 3-chloropropene are heated in ethylene glycol monobutyl ether.[9][10] Another method involves reacting bisphenol A with allyl chloride in n-propanol with sodium hydroxide.[13]

Claisen Rearrangement to Diallyl Bisphenol A

-

A solution of bisphenol A diallyl ether in ethylene glycol monobutyl ether is placed in an autoclave.[9][14][10]

-

The autoclave is sealed and heated to a temperature of 195-200°C.[9][14][10]

-

The reaction mixture is maintained at this temperature for 7 hours under a closed state (0.1 MPaG).[9][14][10]

-